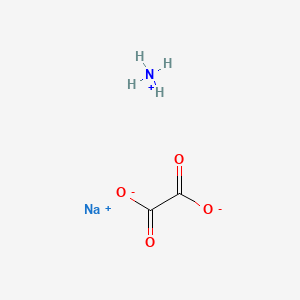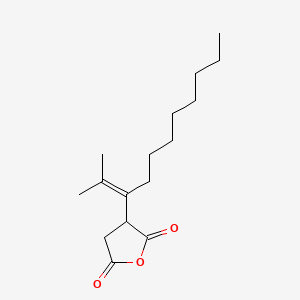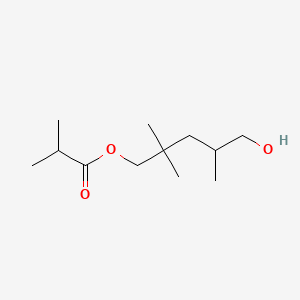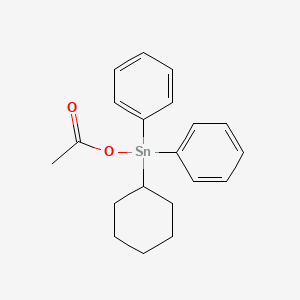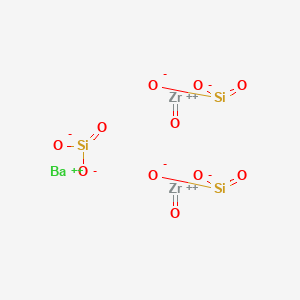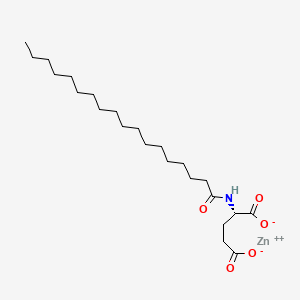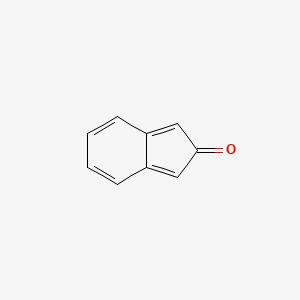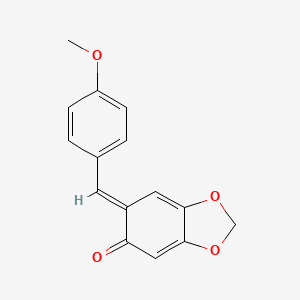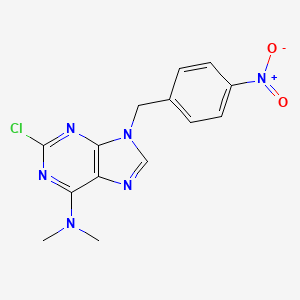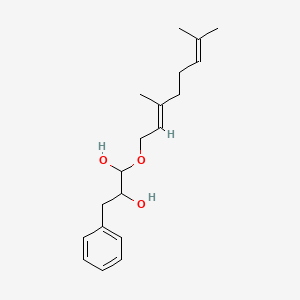
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol is an organic compound with a complex structure, featuring both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the reaction of 3,7-dimethyl-2,6-octadien-1-ol with phenylpropane-1,2-diol under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as distillation, crystallization, and chromatography ensures the separation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol groups into carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes and cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geraniol: A similar compound with a structure that includes a 3,7-dimethyl-2,6-octadienyl group.
Nerol: Another related compound with similar functional groups and properties.
Geranyl acetate: A derivative of geraniol with an acetate group.
Uniqueness
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Its specific structure allows for diverse applications and reactivity compared to its analogs.
Propriétés
Numéro CAS |
94134-39-1 |
|---|---|
Formule moléculaire |
C19H28O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-phenylpropane-1,2-diol |
InChI |
InChI=1S/C19H28O3/c1-15(2)8-7-9-16(3)12-13-22-19(21)18(20)14-17-10-5-4-6-11-17/h4-6,8,10-12,18-21H,7,9,13-14H2,1-3H3/b16-12+ |
Clé InChI |
UMLPGGUXQFSKHT-FOWTUZBSSA-N |
SMILES isomérique |
CC(=CCC/C(=C/COC(C(CC1=CC=CC=C1)O)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCOC(C(CC1=CC=CC=C1)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


